molecular formula C10H8N4 B8068539 2-(1-Phenyl-1H-1,2,3-triazol-4-YL)acetonitrile

2-(1-Phenyl-1H-1,2,3-triazol-4-YL)acetonitrile

Cat. No.: B8068539
M. Wt: 184.20 g/mol
InChI Key: ZLBJSXFJQZWESI-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-1,2,3-triazol-4-YL)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a phenyl group attached to the triazole ring, which is further connected to an acetonitrile group. The triazole ring is a five-membered ring containing three nitrogen atoms, making it a heterocyclic compound. This compound has gained significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-1,2,3-triazol-4-YL)acetonitrile typically involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This method is favored for its high efficiency and selectivity. The general synthetic route involves the reaction of phenyl azide with propargyl cyanide in the presence of a copper(I) catalyst. The reaction is usually carried out in an aqueous medium or organic solvents such as acetonitrile under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-1,2,3-triazol-4-YL)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Phenyl-1H-1,2,3-triazol-4-YL)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-1,2,3-triazol-4-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, in medicinal applications, the compound may inhibit specific enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenyl-1H-1,2,3-triazol-4-YL)acetonitrile is unique due to the presence of both the phenyl and acetonitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .

Properties

IUPAC Name

2-(1-phenyltriazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBJSXFJQZWESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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